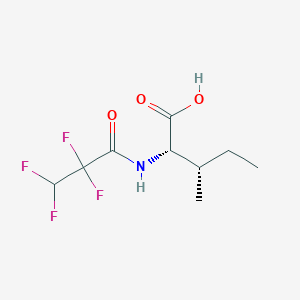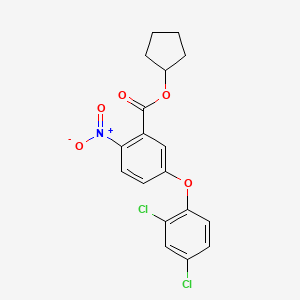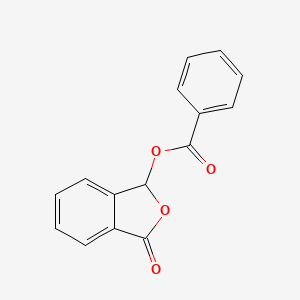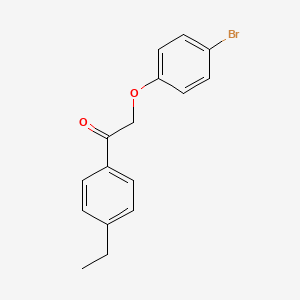
N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine is a fluorinated derivative of the amino acid L-isoleucine. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine typically involves the acylation of L-isoleucine with 2,2,3,3-tetrafluoropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorination on protein structure and function.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target proteins and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride
- 2,2,3,3-Tetrafluoropropanoyl chloride
Uniqueness
N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine is unique due to its combination of a fluorinated acyl group with an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60108-43-2 |
|---|---|
Formule moléculaire |
C9H13F4NO3 |
Poids moléculaire |
259.20 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-(2,2,3,3-tetrafluoropropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H13F4NO3/c1-3-4(2)5(6(15)16)14-8(17)9(12,13)7(10)11/h4-5,7H,3H2,1-2H3,(H,14,17)(H,15,16)/t4-,5-/m0/s1 |
Clé InChI |
OGZGDRISLNDURK-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C(F)F)(F)F |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14612025.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)







![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)



![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
